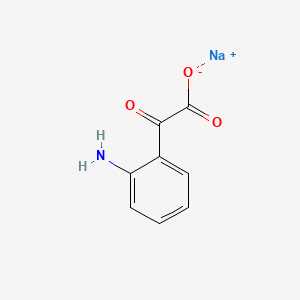

Sodium 2-(2-aminophenyl)-2-oxoacetate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

IUPAC Name |

sodium;2-(2-aminophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3.Na/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4H,9H2,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFAFIKPWWFZPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743605 | |

| Record name | Sodium (2-aminophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17617-34-4 | |

| Record name | Sodium isatinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017617344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (2-aminophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM ISATINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ON1IIE7ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualizing Research Significance Within Organic and Medicinal Chemistry

The significance of Sodium 2-(2-aminophenyl)-2-oxoacetate is intrinsically linked to its role as a versatile building block. Its structure, featuring a reactive α-keto acid moiety and a nucleophilic aminophenyl group, allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of complex heterocyclic systems.

The primary importance of this compound lies in its function as the open-chain precursor to isatin (B1672199) (1H-indole-2,3-dione) and its numerous derivatives. nih.govnih.gov Isatins are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-tuberculosis, and antimicrobial properties. nih.govresearchgate.net The synthesis of these medicinally relevant scaffolds often proceeds through the cyclization of 2-(2-aminophenyl)-2-oxoacetic acid or its salt.

The reactivity of the dicarbonyl system in conjunction with the aromatic amine allows for the construction of various heterocyclic rings. For instance, the condensation of isatin derivatives, formed from the cyclization of this compound, with other reagents can yield spirocyclic oxindoles, tryptanthrins, and other complex structures. nih.gov These reactions underscore the compound's utility in generating molecular diversity for drug discovery programs.

Methodological Approaches in Investigating Novel Chemical Entities

The investigation of novel chemical entities like Sodium 2-(2-aminophenyl)-2-oxoacetate employs a range of modern methodological approaches, from synthesis and characterization to computational analysis.

The synthesis of α-keto acids, the parent acid of the title compound, can be achieved through various methods, including the oxidation of α-hydroxy acids, the hydrolysis of α-keto esters, or through Friedel-Crafts acylation using α-amino acid derivatives as acyl donors. youtube.com The characterization of such compounds relies heavily on spectroscopic techniques. While specific spectral data for this compound is not extensively published, the analogous 2-(2-aminophenyl)-2-oxoacetic acid would be expected to show characteristic signals in Nuclear Magnetic Resonance (NMR) spectroscopy for the aromatic and amine protons, as well as distinct infrared (IR) absorptions for the carbonyl and carboxylic acid functional groups. Mass spectrometry would be crucial for determining the molecular weight and fragmentation pattern.

Computational chemistry and molecular modeling are increasingly used to predict the properties and reactivity of novel compounds. frontiersin.org For a molecule like this compound, computational methods can be employed to study its conformational preferences, electronic properties, and reaction mechanisms, providing insights that can guide synthetic efforts and the design of new derivatives.

Interdisciplinary Relevance and Emerging Research Frontiers

Strategic Retrosynthesis and Diverse Synthetic Routes

Conventional Multistep Synthetic Protocols

The preparation of this compound is predominantly a two-step process: the synthesis of isatin followed by its alkaline hydrolysis. Several named reactions are conventionally employed for the synthesis of isatin and its derivatives.

The Stolle synthesis offers an alternative route, particularly for N-substituted isatins. This method involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. This intermediate is then cyclized using a Lewis acid like aluminum chloride or titanium tetrachloride to yield the corresponding isatin. dergipark.org.trbiomedres.us

The Gassman synthesis provides another pathway to isatin, starting from an aniline (B41778) derivative. The process involves the formation of a 3-methylthio-2-oxindole intermediate, which is subsequently oxidized to the desired isatin. biomedres.us

Once isatin is obtained, the final step is the alkaline hydrolysis of the γ-lactam ring. This is typically achieved by treating isatin with an aqueous solution of sodium hydroxide (B78521). The hydroxide ion attacks the electrophilic C2 carbonyl group of the isatin molecule, leading to the cleavage of the amide bond and the formation of the sodium salt of isatinic acid, which is this compound. nih.govscielo.br The reaction progress can be monitored spectrophotometrically. nih.gov At pH values above 6, the ring-opened isatinate is the major component in the equilibrium. scielo.br

Table 1: Conventional Synthetic Protocols for Isatin

| Method | Starting Materials | Key Intermediates | Reagents | Typical Yield |

|---|---|---|---|---|

| Sandmeyer | Aniline, Chloral hydrate, Hydroxylamine hydrochloride | Isonitrosoacetanilide | H₂SO₄ | >75% dergipark.org.tr |

| Stolle | Arylamine, Oxalyl chloride | Chlorooxalylanilide | Lewis Acid (e.g., AlCl₃) | - |

| Gassman | Aniline derivative | 3-Methylthio-2-oxindole | Oxidizing agent | 40-81% dergipark.org.tr |

Convergent and Divergent Synthetic Strategies

The synthesis of a library of substituted sodium 2-(2-aminophenyl)-2-oxoacetates can be efficiently achieved through a divergent strategy. This involves the initial synthesis of a variety of substituted isatins from corresponding anilines using the conventional methods described above. These substituted isatins can then be subjected to standardized alkaline hydrolysis conditions to generate a diverse range of final products. This approach is advantageous as it allows for late-stage diversification from common intermediates.

Catalysis in the Formation of this compound

Catalytic methods offer the potential for more efficient and selective syntheses. Research in this area has focused on both the catalytic synthesis of the isatin precursor and the direct catalytic ring-opening of isatin.

Organocatalytic and Metal-Catalyzed Syntheses

While direct catalytic synthesis of this compound is not extensively documented, related catalytic transformations of isatin provide insight into potential routes.

Organocatalysis has been explored for the ring-opening of isatins, although typically in the context of cycloaddition reactions rather than simple hydrolysis. For instance, phosphane- and amine-catalyzed ring-opening reactions of cyclopropenones with isatin derivatives have been developed to synthesize other complex heterocyclic structures. researchgate.netrsc.org These methodologies demonstrate the feasibility of activating the isatin ring system with organocatalysts.

Metal-catalyzed reactions have also been investigated. Fe(III) has been used as a recyclable homogeneous catalyst for the 3-indolylation of isatins under ultrasound irradiation, showcasing the use of metals to promote reactions at the C3 position. dergipark.org.tr While not a direct synthesis of the target molecule, it highlights the potential for metal catalysts to interact with the isatin core.

Biocatalytic and Chemo-Enzymatic Approaches

Biocatalysis presents a highly specific and environmentally benign alternative for the synthesis of this compound.

A key discovery in this area is the identification of isatin hydrolase , a manganese-dependent enzyme that specifically catalyzes the hydrolysis of isatin to isatinate (the anion of 2-(2-aminophenyl)-2-oxoacetic acid). researchgate.netresearchgate.net This enzyme is part of the indole (B1671886) degradation pathway in certain bacteria. researchgate.net Studies on isatin hydrolase from various bacterial sources have determined its kinetic parameters, confirming its efficiency in catalyzing the desired ring-opening reaction. researchgate.net

Table 2: Kinetic Parameters of Isatin Hydrolase (IifF) from Burkholderia sp. IDO3

| Parameter | Value |

|---|---|

| Km (for isatin) | 4.4 ± 0.7 µM researchgate.net |

| kcat | 95.5 ± 4 s⁻¹ researchgate.net |

In a broader context, lipases , such as those from Candida antarctica (CAL-A), have been shown to catalyze the hydrolysis of amide bonds, including those in cyclic structures. rsc.orgresearchgate.net While specific studies on the lipase-catalyzed hydrolysis of isatin are not prominent, the known promiscuous activity of lipases towards amide bond cleavage suggests their potential applicability in a chemo-enzymatic strategy. nih.gov Such an approach could involve the enzymatic hydrolysis of isatin or its derivatives under mild conditions.

Green Chemistry Principles in Scalable Synthesis

The application of green chemistry principles to the synthesis of this compound primarily focuses on the production of the isatin intermediate.

Several efforts have been made to develop more environmentally friendly methods for isatin synthesis. These include the use of microwave-assisted organic synthesis, which can significantly reduce reaction times and improve yields. researchgate.net The use of recyclable catalysts, such as Fe(III) in certain isatin reactions, also aligns with green chemistry principles. dergipark.org.tr Furthermore, performing reactions in aqueous media or under solvent-free conditions, as has been demonstrated for some isatin derivative syntheses, reduces the reliance on volatile organic solvents. nih.gov

The biocatalytic hydrolysis of isatin using isatin hydrolase is an inherently green process. It operates under mild aqueous conditions, exhibits high specificity, and avoids the use of harsh chemical reagents like concentrated bases, thus minimizing waste generation. The development of robust and recyclable immobilized enzyme systems would further enhance the sustainability of this synthetic step on a larger scale.

Atom Economy and E-Factor Optimization

The principles of green chemistry, particularly atom economy and E-factor, are crucial in evaluating the sustainability of chemical processes. The synthesis of this compound from isatin via hydrolysis offers an excellent case study for these metrics.

Atom Economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. rsc.org

For the hydrolysis of isatin with sodium hydroxide to yield this compound, the reaction is:

C₈H₅NO₂ (Isatin) + NaOH → C₈H₆NNaO₃ (this compound)

The atom economy of this reaction is theoretically 100%, as all the atoms of the reactants are incorporated into the final product.

E-Factor (Environmental Factor) provides a broader measure of the environmental impact of a chemical process, defined as the total mass of waste generated per unit mass of product. libretexts.org A lower E-factor indicates a more environmentally friendly process.

The E-factor for the synthesis of this compound is highly dependent on the specific process conditions, including the solvent used, any excess reagents, and the efficiency of product isolation and purification. In an ideal scenario with stoichiometric amounts of reactants and no solvent, the E-factor would be close to zero. However, in practice, the use of solvents and potential side reactions can increase the E-factor. For fine chemicals, E-factors can range from 5 to over 50. libretexts.org

| Metric | Ideal Value | Value for Isatin Hydrolysis | Notes |

| Atom Economy | 100% | 100% | All reactant atoms are incorporated into the product. |

| E-Factor | 0 | > 0 | Dependent on solvent use and process efficiency. |

Solvent Selection and Waste Minimization in Production

For the hydrolysis of isatin, water is an excellent choice of solvent as it is non-toxic, readily available, and environmentally benign. The reaction can also be carried out in aqueous solutions of alcohols like ethanol. The use of greener solvents aligns with the principles of green chemistry and contributes to a lower E-factor. jst.go.jp

Waste minimization in the production of this compound can be achieved through several strategies:

Use of Catalytic Methods: While the hydrolysis of isatin is typically base-mediated, exploring catalytic approaches could reduce the amount of base required and simplify purification.

Process Intensification: Techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption, leading to a more efficient and less wasteful process. tsijournals.com

Solvent Recycling: When organic co-solvents are used, implementing efficient recovery and recycling protocols is essential to minimize waste.

One-Pot Syntheses: Designing synthetic routes where subsequent derivatization steps are carried out in the same reaction vessel without isolation of intermediates can significantly reduce solvent use and waste generation. rsc.org

| Strategy | Impact on Waste Minimization |

| Use of Green Solvents (e.g., Water) | Reduces toxicity and environmental impact of waste streams. |

| Catalytic Methods | Minimizes the use of stoichiometric reagents, reducing inorganic salt waste. |

| Process Intensification | Lowers energy consumption and can improve reaction efficiency. |

| Solvent Recycling | Decreases the overall volume of solvent waste generated. |

| One-Pot Syntheses | Reduces the number of purification steps, minimizing solvent and material losses. |

Derivatization Strategies and Functional Group Transformations

This compound possesses multiple reactive sites, including the amino group, the α-keto group, and the carboxylate group, making it a versatile precursor for the synthesis of a variety of heterocyclic compounds and other functionalized molecules.

Regioselective and Stereoselective Modifications

Regioselective Modifications: The primary amino group is the most nucleophilic site in the molecule, allowing for regioselective N-alkylation and N-acylation reactions. These reactions can be controlled by the choice of reagents and reaction conditions. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base. nih.gov N-acylation can be performed using acyl chlorides or anhydrides.

Stereoselective Modifications: The α-keto group is a key functional group for stereoselective transformations. It can be reduced to a chiral α-hydroxy acid derivative using stereoselective reducing agents. For example, sodium borohydride (B1222165) in the presence of a catalytic amount of manganese(II) chloride has been shown to effect the stereoselective reduction of γ-oxo-α-amino acids. nih.gov Enzymatic reductions using ketoreductases (KREDs) offer a highly efficient and stereoselective method for the synthesis of chiral α-hydroxy esters from α-keto esters. alaska.edu

| Modification | Reagents/Conditions | Outcome |

| Regioselective | ||

| N-Alkylation | Alkyl halide, Base (e.g., NaH in THF) | Selective formation of N-alkylated derivatives. nih.gov |

| N-Acylation | Acyl chloride or anhydride | Formation of N-acylated products. |

| Stereoselective | ||

| Reduction of α-keto group | Chiral reducing agents (e.g., NaBH₄/MnCl₂) or Ketoreductases (KREDs) | Enantiomerically enriched α-hydroxy acid derivatives. nih.govalaska.edu |

Accessing Related Chemical Scaffolds and Analogs

This compound is a valuable building block for the synthesis of various heterocyclic scaffolds, particularly quinoxalinones and benzodiazepines.

Quinoxalinones: The reaction of this compound with ortho-phenylenediamines is a common method for the synthesis of quinoxalin-2(1H)-ones. This condensation reaction typically proceeds under acidic or neutral conditions and can be facilitated by microwave irradiation to shorten reaction times and improve yields. tsijournals.com The use of green catalysts, such as silica (B1680970) nanoparticles, has also been reported to promote this transformation under solvent-free conditions. rsc.org

Benzodiazepines: The 1,4-benzodiazepine (B1214927) scaffold, which is prevalent in many pharmaceuticals, can be accessed from this compound. One-pot syntheses involving the condensation of o-phenylenediamines with ketones, which can be conceptually extended from the α-keto acid functionality of the target compound, have been developed using recyclable nanocatalysts under solvent-free conditions. rsc.org

| Target Scaffold | Synthetic Approach | Key Features |

| Quinoxalinones | Condensation with o-phenylenediamines | Can be performed under green conditions (e.g., microwave, solvent-free). tsijournals.comrsc.org |

| Benzodiazepines | Condensation with o-phenylenediamines and a suitable carbonyl-containing partner | One-pot procedures are available, often employing recyclable catalysts. rsc.org |

Reaction Kinetics and Thermodynamics of Core Reactivity

The core reactivity of this compound is dominated by its intramolecular cyclization to form isatin. This process is the reverse of the alkaline hydrolysis of isatin, and as such, the kinetic and thermodynamic parameters are intrinsically linked. The study of the hydrolysis of isatin provides significant insights into the cyclization of its open-chain precursor, sodium isatinate.

The hydrolysis of isatin exhibits a complex dependence on pH, suggesting a multi-step mechanism with different rate-determining steps under varying conditions. scielo.brrsc.org At pH values below 3, isatin is the major species, while at pH values above 6, the ring-opened isatinate anion is predominant. scielo.br The rate of hydrolysis is first-order with respect to the hydroxide ion concentration or inversely proportional to the hydronium ion concentration between pH 5 and 6. scielo.br However, from pH 6.5 to 10.5, the rate becomes pH-independent. scielo.br This complex behavior is attributed to the formation of tetrahedral intermediates in different protonation states. rsc.org

Elucidation of Rate-Determining Steps

In the alkaline hydrolysis of isatin, the reaction can proceed through pathways that are first-order and second-order in hydroxide ion concentration, as well as a pH-independent pathway. rsc.org This indicates that the attack of the hydroxide ion on the carbonyl group and the subsequent breakdown of the tetrahedral intermediate can be rate-limiting under different conditions. For the cyclization of sodium isatinate, the intramolecular nucleophilic attack of the amine on the ketone and the subsequent dehydration to form the lactam ring are the key steps. The protonation state of the amino group and the carboxylate/carbonyl groups will significantly influence which of these steps is rate-limiting.

A proposed general mechanism for the reversible hydrolysis and cyclization is shown below:

Isatin ⇌ Tetrahedral Intermediate ⇌ this compound (Sodium Isatinate)

Energy Profiles and Transition State Analysis

The energy profile of the isatin hydrolysis/cyclization reaction will feature at least one transition state, the energy of which determines the reaction rate. Computational chemistry, through transition state calculations, can provide valuable thermodynamic parameters to elucidate the reaction mechanism and predict the feasibility of the cyclization. e3s-conferences.orge3s-conferences.org

The table below illustrates hypothetical thermodynamic parameters for the cyclization reaction under different conditions, based on the principles of transition state theory.

| Reaction Step | ΔG‡ (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Rate-Determining Step |

| Nucleophilic Attack (pH < 7) | High | Moderate | Negative | Likely |

| Dehydration (pH < 7) | Moderate | High | Positive | Possible |

| Nucleophilic Attack (pH > 7) | Moderate | Moderate | Negative | Possible |

| Dehydration (pH > 7) | High | High | Positive | Likely |

Note: This table is illustrative and based on general principles of organic reaction mechanisms. Actual values would need to be determined experimentally or through high-level computational studies.

Nucleophilic and Electrophilic Reactivity Patterns

The reactivity of this compound is dictated by the interplay of the nucleophilic amino group and the electrophilic carbonyl centers, as well as the aromatic ring.

Role of the Aminophenyl and Oxoacetate Moieties in Reaction Mechanisms

The aminophenyl moiety contains the nucleophilic amino group, which is central to the intramolecular cyclization reaction. The nucleophilicity of this group can be modulated by the pH of the medium. In acidic conditions, the amino group will be protonated, reducing its nucleophilicity and thus slowing down the cyclization. The aromatic ring itself can participate in electrophilic substitution reactions, although the presence of the deactivating α-oxoacetate group would direct incoming electrophiles to the meta position relative to it, while the activating amino group directs ortho and para.

Intra- and Intermolecular Cyclization Reactions

The primary transformation of this compound is the intramolecular cyclization to form isatin. scielo.brrsc.org This reaction is a key step in several synthetic routes to isatin and its derivatives. dergipark.org.tr The efficiency of this cyclization is highly dependent on the reaction conditions, particularly the pH.

Intermolecular reactions can also occur. For instance, in the presence of other strong nucleophiles, the ketone carbonyl of this compound could potentially undergo intermolecular nucleophilic addition. However, the intramolecular pathway to form the stable five-membered lactam ring of isatin is generally favored.

Redox Chemistry and Electron Transfer Processes

The redox chemistry of this compound is not extensively documented. However, insights can be drawn from the behavior of related aminophenol and isatin derivatives. researchgate.netresearchgate.netnih.gov The aminophenyl group can be susceptible to oxidation, potentially leading to the formation of radical cations or quinone-imine type structures.

The oxidation of aminophenols is a well-studied process that often proceeds via a one-electron transfer to form a radical cation, which can then undergo further reactions such as dimerization or deprotonation. researchgate.net It is plausible that this compound could undergo similar electron transfer processes under appropriate oxidizing conditions.

The electrochemical behavior of isatin and its derivatives has been investigated, revealing that the isatin ring system is electroactive. researchgate.net These studies suggest that the presence of the aminophenyl and oxoacetate functionalities in this compound would impart it with specific redox properties, although detailed studies on its redox potential and electron transfer mechanisms are still needed.

The following table summarizes the potential redox transformations of the key functional groups in this compound.

| Functional Group | Redox Process | Potential Product Type |

| Aminophenyl | Oxidation | Radical Cation, Quinone-imine |

| Oxoacetate | Reduction | α-Hydroxy Acid |

| Aromatic Ring | Oxidation/Reduction | Various substituted products |

Electrochemical Behavior and Potential Applications

The electrochemical characteristics of this compound are best understood by examining the extensive research on its cyclic precursor, isatin. The electrochemical processes of isatin are highly dependent on pH, which dictates the equilibrium between the closed-ring lactam (isatin) and the open-ring carboxylate (isatinate).

The oxidation of isatin at a glassy carbon electrode (GCE) is an irreversible, pH-dependent process. nih.govresearchgate.net As the pH increases, the oxidation potential shifts to more negative values. nih.gov This oxidation leads to the formation of an electroactive product that can adsorb onto the electrode surface, a factor that has implications for the development of electrochemical sensors. nih.gov

The reduction of isatin is also an irreversible process that is dependent on pH. nih.govresearchgate.net Cyclic voltammetry studies reveal that the reduction mechanism can vary significantly with the pH of the medium. In a neutral medium, the reduction of the β-C=O group occurs in two one-electron steps. The first step is a reversible formation of a radical, while the second is an irreversible step leading to dioxindole. researchgate.net In a strongly acidic medium, two irreversible reduction waves are observed, corresponding to the formation of dioxindole and subsequently oxindole. researchgate.netresearchgate.net In acetate (B1210297) buffer (pH 3-5), a single irreversible one-electron reduction peak is typically observed, which is attributed to the formation of a dimer product. researchgate.net

Given that this compound is the predominant species in alkaline solutions (pH > 11), its electrochemical behavior would be aligned with the high-pH studies of isatin. researchgate.net The electrochemical activity of isatin and its derivatives has prompted investigations into their potential applications as electrocatalysts. abechem.com The ability to undergo redox reactions under specific conditions makes these compounds candidates for the development of novel sensors and electro-organic synthetic pathways.

Table 1: Electrochemical Reduction Peaks of Isatin under Varying pH Conditions This table is interactive. You can sort and filter the data.

| Supporting Electrolyte | pH Range | Number of Reduction Peaks | Nature of Reduction | Reduction Products |

|---|---|---|---|---|

| Aqueous KNO₃ | Neutral | 2 | 1st Reversible, 2nd Irreversible | Radical, Dioxindole |

| 1N H₂SO₄ | Strong Acid | 2 | Irreversible | Dioxindole, Oxindole |

| Acetate Buffer | 3-5 | 1 | Irreversible | Dimer (Isatide) |

| Phosphate (B84403) Buffer | 7.0 | 2 | Irreversible | Not specified |

Radical Pathways and Radical Scavenging Properties

The involvement of radical intermediates in the electrochemical reduction of isatin suggests that its derivatives can participate in radical pathways. researchgate.net Furthermore, various isatin derivatives have been investigated for their free-radical scavenging properties, indicating their potential as antioxidants. nih.govnih.gov

The antioxidant activity of isatin derivatives is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution. Several isatin-5-sulphonamide derivatives have demonstrated dose-dependent scavenging activity against DPPH, nitric oxide, and hydrogen peroxide radicals. researchgate.net The mechanism of radical scavenging by these compounds is believed to involve the donation of a hydrogen atom from the N-H group of the indole ring or from substituent groups.

While direct studies on the radical scavenging properties of this compound are not extensively documented, its structural features, particularly the presence of an amino group on the phenyl ring, suggest a potential to engage in radical scavenging. Amino groups can act as electron or hydrogen donors, a key characteristic of many antioxidant compounds. The generation of reactive oxygen species (ROS) is a mechanism of action for some anticancer isatin derivatives, which can induce oxidative damage in cancer cells. frontiersin.org This further supports the notion that the isatin scaffold can participate in radical-mediated processes.

The primary mechanisms by which antioxidants scavenge free radicals are hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). frontiersin.org In the context of this compound, the amino group could facilitate these pathways, thereby neutralizing reactive radicals.

Acid-Base Equilibria and Proton Transfer Dynamics

The chemical transformations of this compound are profoundly influenced by acid-base equilibria, which govern the reversible ring-opening and closing of the isatin structure.

Influence of pH on Chemical Stability and Reactivity

The stability of the γ-lactam ring in isatin is highly pH-dependent. In aqueous solutions with a pH above 6, the ring-opened form, isatinic acid (the protonated form of this compound), begins to predominate. researchgate.net At a pH of 4, there are approximately equal amounts of the ring-closed (isatin) and ring-opened forms. researchgate.net Below pH 3, isatin is the thermodynamically stable species. researchgate.net

The hydrolysis of the amide bond in isatin to form isatinic acid is reversible, and the kinetics of this process are complex. researchgate.net The rate of hydrolysis shows different orders of dependence on the hydroxide ion concentration at different pH ranges. researchgate.net From pH 5 to 6, the rate is first-order in hydroxide ion, while from pH 6.5 to 10.5, it is pH-independent. researchgate.net At even higher pH values, the rate becomes second-order in hydroxide ion before returning to first-order above pH 12. researchgate.net This complex behavior is interpreted in terms of the formation of tetrahedral intermediates in different protonic states that break down to the ring-opened product. researchgate.net

The chemical reactivity of this compound is therefore intrinsically linked to the pH of the environment. In alkaline conditions where the isatinate form is stable, it can participate in reactions characteristic of an amino-substituted α-keto acid. Conversely, under acidic conditions, the equilibrium shifts towards the isatin form, which has its own distinct reactivity, such as undergoing electrophilic substitution on the aromatic ring or condensation reactions at the C-3 carbonyl group. nih.gov

Table 2: pH-Dependent Equilibrium of Isatin and Isatinic Acid This table is interactive. You can sort and filter the data.

| pH Value | Predominant Species | Key Characteristics |

|---|---|---|

| < 3 | Isatin (ring-closed) | Thermodynamically stable form |

| 4 | Isatin ≈ Isatinic Acid | Equilibrium mixture |

| > 6 | Isatinic Acid (ring-opened) | Ring-opened form predominates |

| > 11 | Isatinate (anion of isatinic acid) | Deep violet color observed in solution |

Spectroscopic Probing of Ionization States for Mechanistic Understanding

Spectroscopic techniques, particularly UV-Vis and NMR spectroscopy, are invaluable tools for probing the ionization states of isatin and its derivatives, providing mechanistic insights into their transformations.

The UV-Vis spectrum of isatin and its derivatives is sensitive to the pH of the solution. The dissolution of isatin in water at a pH > 11 results in a deep violet color, which is attributed to the formation of the highly conjugated anion of isatinate. researchgate.net This color change is a clear spectroscopic indicator of the ring-opening and deprotonation process. Over time, this color fades to yellow as the isatinate is fully formed. researchgate.net Studies on sodium fluorescein, another compound whose spectral properties are pH-dependent, show a progressive shift in the main absorbance peak to shorter wavelengths as the pH is lowered from 8.5 to below 7.5. nih.govresearchgate.net Similar pH-dependent shifts in the absorption spectra are expected for the isatin/isatinate system, allowing for the monitoring of the equilibrium between the different ionization states.

¹H NMR spectroscopy also provides crucial information about the tautomeric and ionization states of isatin derivatives. In different deuterated solvents, the NMR spectrum of isatin can show signals for both the lactam and lactim tautomers. nih.gov In an alkaline solution, the formation of this compound would lead to significant changes in the NMR spectrum, reflecting the altered electronic environment of the aromatic and amino protons upon ring opening. The disappearance of the lactam N-H signal and shifts in the aromatic proton signals would be indicative of the formation of the isatinate anion.

Table 3: Spectroscopic Changes Associated with Isatin Transformations This table is interactive. You can sort and filter the data.

| Spectroscopic Technique | Condition | Observation | Interpretation |

|---|---|---|---|

| UV-Vis Spectroscopy | pH > 11 | Initial deep violet color, fading to yellow | Formation of the conjugated isatinate anion |

| UV-Vis Spectroscopy | Decreasing pH | Shift in absorbance peaks | Change in ionization state (equilibrium between isatin and isatinic acid) |

| ¹H NMR Spectroscopy | Alkaline solution | Disappearance of lactam N-H signal | Ring-opening to form isatinate |

| ¹H NMR Spectroscopy | Alkaline solution | Shifts in aromatic proton signals | Altered electronic environment upon formation of isatinate |

Advanced Biological and Biochemical Interaction Studies of Sodium 2 2 Aminophenyl 2 Oxoacetate

Elucidating Molecular Mechanisms of Biological Activity

The molecular mechanisms of a compound like Sodium 2-(2-aminophenyl)-2-oxoacetate would be investigated by studying its interactions with specific biological macromolecules.

Currently, there are no public studies detailing the receptor binding kinetics and thermodynamics specifically for this compound. In a research context, investigating a compound's interaction with a target receptor or enzyme would involve determining its binding affinity (Kd), association rate (kon), and dissociation rate (koff). For example, studies on the prostaglandin (B15479496) D2 receptor antagonist AM432 involved determining its off-rate from the receptor to understand its duration of action. researchgate.net Thermodynamic parameters such as changes in enthalpy (ΔH) and entropy (ΔS) would also be calculated to understand the forces driving the binding event.

Given its structure, this compound is a plausible candidate for an inhibitor of enzymes that process aromatic amino acids. The kynurenine (B1673888) pathway, which metabolizes over 95% of free tryptophan, presents several key enzymatic targets. wikipedia.org

Indoleamine 2,3-dioxygenase (IDO1): This is the first and rate-limiting enzyme of the kynurenine pathway, converting L-tryptophan to N-formylkynurenine. wikipedia.org It is a major target in cancer immunotherapy due to its role in suppressing anti-tumor immune responses. wikipedia.orgnih.gov Inhibitors of IDO1 are often structurally similar to tryptophan. The binding of these inhibitors typically occurs in the active site, which contains a heme group and is characterized by distinct "A" and "B" pockets that accommodate different parts of the ligand. nih.govacs.org

Kynurenine Aminotransferases (KATs): These enzymes convert kynurenine into kynurenic acid (KYNA), a neuroactive agent. nih.gov Elevated levels of KYNA are implicated in the pathophysiology of schizophrenia, making KAT inhibitors a therapeutic target. acs.orgacs.org

The inhibitory potential of a compound like this compound would be quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table shows representative data for known inhibitors of these enzymes.

Table 1: Inhibition Data for Selected Kynurenine Pathway Enzyme Inhibitors

| Compound Name | Target Enzyme | IC₅₀ / Kᵢ Value | Reference |

|---|---|---|---|

| Epacadostat | IDO1 | IC₅₀: ~10 nM | nih.gov |

| Navoximod | IDO1 | Kᵢ: ~51 nM | acs.org |

| PF-04859989 | KAT II | IC₅₀: 16 nM | acs.org |

Inhibition of kynurenine pathway enzymes can modulate various downstream signaling pathways. For instance, glucocorticoids can induce muscle atrophy by upregulating IDO1 through FoxO3, which in turn affects the PI3K/AKT/mTOR signaling axis crucial for protein synthesis. mdpi.com Similarly, the protective effects of certain compounds against neurotoxicity are studied by observing their influence on pathways like PI3K/Akt and Nrf2/HO-1, which are critical in the cellular response to oxidative stress. mdpi.com Intracellular angiotensin II has been shown to stimulate sodium transporter expression via MAP kinase and NF-κB dependent signaling pathways. nih.gov A comprehensive study of this compound would therefore involve investigating its effects on these and other relevant signaling cascades in appropriate cell models.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses in Biological Contexts

SAR and SPR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.

To explore the SAR of this compound, a medicinal chemistry campaign would be initiated. This involves the systematic synthesis of analogs to probe the importance of different structural features. For example, in the development of glycogen (B147801) phosphorylase inhibitors, various C-glycosylated oxadiazoles (B1248032) were synthesized to understand how different substitutions on the oxadiazole ring affected inhibitory activity. nih.gov For this compound, key modifications could include:

Altering the substitution pattern on the phenyl ring.

Replacing the amine or keto groups to determine their role in binding.

Modifying the carboxylate group to an ester or amide to affect polarity and cell permeability.

The synthesis of phenyl amino acetic acid hydrazides from isatins demonstrates a viable route for creating a library of related compounds for biological screening. researchgate.net

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov This in silico approach is used to predict the activity of novel molecules and guide the design of more potent analogs. For a series of analogs of this compound, a QSAR model would be built by:

Synthesizing and testing a training set of compounds to generate biological activity data (e.g., IC50 values).

Calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to create an equation that correlates the descriptors with biological activity. nih.gov

This model could then be used to predict the potency of virtual compounds before committing resources to their synthesis. The following table illustrates the types of descriptors that might be used in a QSAR study.

Table 2: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Example Descriptors | Description |

|---|---|---|

| Electronic | Hammett constant (σ), Dipole moment | Describes the electronic properties of substituents and the molecule. |

| Steric | Molar refractivity (MR), van der Waals volume | Relates to the size and shape of the molecule or its substituents. |

| Hydrophobic | Partition coefficient (logP), Water solubility | Quantifies the molecule's lipophilicity, affecting absorption and distribution. |

| Topological | Connectivity indices, Wiener index | Numerical descriptors of molecular topology. |

Cellular and Subcellular Distribution and Uptake Mechanisms

Detailed experimental studies on the cellular and subcellular distribution and specific uptake mechanisms of this compound are not extensively available in publicly accessible scientific literature. General principles of xenobiotic transport suggest that as a small, anionic molecule, its passage across cellular membranes would be governed by a combination of passive diffusion and carrier-mediated transport, influenced by its physicochemical properties such as lipophilicity, charge, and size.

Membrane Permeability and Transporter Interactions

Specific data on the membrane permeability of this compound is not readily found in current research. However, the permeability of any compound across a biological membrane is a critical determinant of its biological activity. For a charged molecule like this compound, passage through the lipid bilayer via passive diffusion is generally expected to be limited.

The interaction with membrane transporters is a key mechanism for the cellular uptake of many small molecules. nih.gov Various transporter proteins, such as those from the Solute Carrier (SLC) and ATP-binding cassette (ABC) superfamilies, are responsible for the influx and efflux of a wide range of substrates, including drugs and metabolites. nih.gov It is plausible that specific organic anion transporters could be involved in the cellular uptake of this compound, though dedicated studies to identify these transporters have not been reported.

Intracellular Compartmentalization and Organelle Targeting

Once inside the cell, a compound can distribute among various intracellular compartments, including the cytosol, mitochondria, nucleus, lysosomes, and endoplasmic reticulum. nih.govresearchgate.net This distribution is not random and is dictated by the molecule's properties and its interactions with the specific environments of the organelles. nih.govresearchgate.net The targeting of specific organelles can be a key aspect of a compound's mechanism of action and its potential therapeutic or toxic effects. nih.gov For instance, accumulation in mitochondria can interfere with cellular respiration, while localization to the nucleus may affect gene expression. nih.gov

There is currently a lack of specific research detailing the intracellular compartmentalization and organelle targeting of this compound. Determining whether this compound accumulates in specific organelles would require targeted imaging and fractionation studies. researchgate.net

Metabolic Fate and Biotransformation Pathways in Biological Systems

The biotransformation of foreign compounds (xenobiotics) is a fundamental process that primarily occurs in the liver and facilitates their elimination from the body. nih.gov This process is typically divided into Phase I and Phase II reactions. nih.govlongdom.org

Phase I and Phase II Metabolite Identification and Characterization

No specific studies identifying the Phase I and Phase II metabolites of this compound have been published. However, based on the structure of the parent compound, which contains an aromatic amine and a keto-acid functional group, several metabolic pathways can be predicted.

Predicted Metabolic Pathways

| Phase | Reaction Type | Potential Metabolites |

| Phase I | Oxidation | Hydroxylated derivatives on the aromatic ring |

| N-oxidation of the amino group | ||

| Reduction | Reduction of the keto group to a secondary alcohol | |

| Phase II | Glucuronidation | Conjugation at the amino, hydroxyl, or carboxylic acid groups |

| Sulfation | Conjugation at the amino or hydroxyl groups | |

| Acetylation | Acetylation of the primary amino group | |

| Amino Acid Conjugation | Conjugation of the carboxylic acid group with amino acids like glycine (B1666218) or glutamine |

This table represents predicted metabolic pathways based on general principles of xenobiotic metabolism and the functional groups present in this compound. Experimental verification is required.

Enzyme Systems Involved in Biotransformation

The primary enzyme systems responsible for Phase I metabolism are the Cytochrome P450 (CYP) monooxygenases, which are abundant in the liver's endoplasmic reticulum. nih.gov Different CYP isoforms exhibit varying substrate specificities. nih.gov The specific CYP enzymes that might be involved in the metabolism of this compound have not been identified.

Phase II reactions are catalyzed by a variety of transferase enzymes. longdom.org For this compound, these could include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and N-acetyltransferases (NATs). nih.gov Genetic variations in these enzymes can lead to significant differences in metabolic rates between individuals, potentially affecting the compound's efficacy and toxicity. nih.gov

Mechanistic Toxicology and Cytotoxicity Studies

There is a lack of specific mechanistic toxicology and cytotoxicity data for this compound in the scientific literature. Cytotoxicity assays, such as the MTT assay, are commonly used to assess the potential for a compound to cause cell death. scientificwebjournals.com Mechanistic studies would further investigate the underlying pathways of any observed toxicity, such as the induction of oxidative stress, mitochondrial dysfunction, or apoptosis.

In the absence of direct data, any assessment of potential toxicity remains speculative. The presence of an aminophenyl group is a structural feature found in some compounds known to cause toxicity, often through metabolic activation to reactive intermediates. However, this cannot be assumed without experimental evidence.

Apoptosis and Necrosis Induction Pathways

The induction of programmed cell death, including apoptosis and necrosis, is a key area of investigation for novel therapeutic agents, particularly in oncology. Isatin (B1672199) and its derivatives have demonstrated significant potential in modulating these pathways.

A variety of isatin-based compounds have been synthesized and evaluated for their ability to induce apoptosis in cancer cells. nih.gov Studies have shown that certain isatin derivatives can effectively trigger apoptosis even in cancer cell lines that have developed resistance to conventional apoptotic stimuli. nih.govnih.govtarjomeplus.com The pro-apoptotic activity of these compounds is often mediated through the intrinsic or mitochondrial pathway. mdpi.com This pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase cascades. mdpi.com For instance, some novel isatin-Schiff base copper(II) complexes have been shown to trigger apoptosis via the mitochondrial pathway, with the extent of apoptosis correlating with intracellular copper uptake and specific damage to nuclei and mitochondria. nih.gov

Furthermore, research into isatin derivatives has revealed that their pro-apoptotic effects can be linked to the modulation of various signaling pathways critical for cell survival and proliferation. Isatin-based molecules have been found to exert their anticancer activity by targeting receptor tyrosine kinases, histone deacetylase, and tubulin, and by influencing the expression of genes related to apoptosis. mdpi.com Some derivatives have also been shown to induce cell cycle arrest, which can be a precursor to apoptosis. mdpi.com

In addition to apoptosis, some isatin derivatives have been observed to induce other forms of cell death, such as necroptosis, a form of programmed necrosis. ull.es This suggests that the mode of cell death induced by isatin-related compounds can be dependent on the specific chemical structure and the cellular context. ull.es

Table 1: Apoptosis-Inducing Activity of Selected Isatin Derivatives

| Compound/Derivative | Cell Line(s) | Observed Effect | Reference(s) |

| Isatin-based heterocyclic compounds | Apoptosis-resistant cancer cell lines | Inhibition of proliferation | nih.govnih.govtarjomeplus.com |

| Isatin-benzoazine molecular hybrids | A-549 (lung cancer) | Induced apoptosis by enhancing caspase 3/7 activity | mdpi.com |

| Isatin-Schiff base copper(II) complexes | Various cell lines | Triggered apoptosis via the mitochondrial pathway | nih.gov |

| Hybrid of isatin and α,β-unsaturated ketone | HL-60 (leukemia) | Demonstrated remarkable apoptosis and moderate cell cycle arrest | mdpi.com |

| Ugi four-component reaction derivatives | SW1573 (non-small cell lung cancer) | Induced necroptosis | ull.es |

Oxidative Stress and Cellular Damage Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to significant cellular damage and has been implicated in the activity of various therapeutic compounds. The isatin scaffold has been associated with both antioxidant and pro-oxidant activities, suggesting a complex role in modulating cellular redox status.

Some studies have highlighted the antioxidant properties of isatin and its derivatives. Isatin has been shown to suppress oxidative stress and enhance the antioxidant defense capacity in certain experimental models. nih.gov This protective effect is thought to be, in part, due to the ability of isatin to reinforce the antioxidant defense system by increasing the levels of endogenous antioxidants like glutathione (B108866) (GSH) and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD). nih.gov The antioxidant activity of certain isatin derivatives has also been demonstrated through their ability to scavenge free radicals. researchgate.netbohrium.comresearchgate.net

Conversely, the pro-apoptotic and anticancer effects of other isatin derivatives are directly linked to their ability to induce oxidative stress. nih.gov For example, certain isatin-Schiff base copper(II) complexes induce widespread oxidative stress, as evidenced by increased ROS concentration and the oxidation of cellular proteins and lipids. nih.gov This induction of oxidative stress appears to be a key mechanism driving these compounds' pro-apoptotic activity. The dual role of these copper complexes, acting as both copper delivery agents that generate ROS and as molecules that can selectively target organelles, underscores the intricate mechanisms at play. nih.gov The overproduction of ROS by these compounds can damage vital cellular components, including DNA, lipids, and proteins, ultimately leading to cell death. mdpi.com

Table 2: Oxidative Stress-Related Activities of Isatin and Its Derivatives

| Compound/Derivative | Experimental Model | Observed Effect | Reference(s) |

| Isatin | Rat model of hepatocarcinogenesis | Suppressed oxidative stress, enhanced antioxidant defense | nih.gov |

| Schiff bases of isatin | In vitro (DPPH radical scavenging) | Showed antioxidant activity | researchgate.net |

| 3,3-bis(4-amino-2,5-dimethoxyphenyl)-1,3-dihydroindol-2-one | Chemical antioxidant assays | Good chemical antioxidant activity | bohrium.comresearchgate.net |

| Isatin-Schiff base copper(II) complexes | Cell culture | Induced widespread oxidative stress and apoptosis | nih.gov |

Genotoxicity and Mutagenicity Assessment at the Molecular Level

The assessment of genotoxicity and mutagenicity is a critical component in the evaluation of any new chemical entity intended for therapeutic use. Genotoxicity refers to the ability of a compound to damage the genetic material within a cell, while mutagenicity is the capacity to induce mutations.

Studies on isatin have been conducted to evaluate its potential genotoxic and mutagenic effects. The results from these studies indicate that the genotoxicity and mutagenicity of isatin can be dependent on both the dose and the duration of exposure. nih.govunesp.brresearchgate.net In one in vivo study using the comet assay and micronucleus test in mice, acute treatment with isatin did not show alterations in DNA migration or mutagenic effects. nih.govunesp.br However, after repeated doses, the highest dose of isatin administered did induce DNA alterations that led to the formation of micronuclei in bone marrow and peripheral blood cells. nih.govunesp.br This suggests that while isatin may have low genotoxicity with acute exposure, there is a potential for genotoxic effects with prolonged or high-dose exposure. researchgate.net

It is important to note that exogenously administered isatin has been characterized in some contexts as having low toxicity, mutagenicity, and genotoxicity in vivo. researchgate.net The context and experimental conditions, therefore, play a crucial role in determining the observed genotoxic potential. The interaction of isatin derivatives with DNA has also been proposed as a mechanism for their anticancer activity, with some aromatic imine derivatives of isatin thought to interact with DNA through π-stacking between base pairs, causing significant disturbances in the DNA helix and inducing apoptosis. frontiersin.org This highlights the fine line that can exist between therapeutic DNA interaction and undesirable genotoxicity.

Table 3: Genotoxicity and Mutagenicity Findings for Isatin

| Assay | Experimental System | Exposure | Key Finding | Reference(s) |

| Comet Assay | Mice (in vivo) | Acute (24h) | No significant alterations in DNA migration observed. | nih.govunesp.br |

| Micronucleus Test | Mice (in vivo, peripheral blood) | Acute (24h) | No mutagenic effects observed. | nih.govunesp.br |

| Micronucleus Test | Mice (in vivo, bone marrow and peripheral blood) | Repeated doses (14d) | Highest dose induced DNA alterations and micronuclei formation. | nih.govunesp.br |

Computational Chemistry and Theoretical Modeling of Sodium 2 2 Aminophenyl 2 Oxoacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and reactivity of Sodium 2-(2-aminophenyl)-2-oxoacetate. By employing methods like Density Functional Theory (DFT), researchers can model the molecule's electronic distribution and predict its chemical behavior with a high degree of accuracy.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies of these orbitals and the gap between them are critical determinants of a molecule's reactivity and kinetic stability. nih.gov For isatin (B1672199) derivatives, the HOMO is typically localized on the electron-rich aromatic ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the dicarbonyl system, highlighting the regions susceptible to nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for Isatin Derivatives (Calculated using DFT)

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Isatin Schiff Base | -6.21 | -2.18 | 4.03 |

| N-alkyl-isatin | -5.98 | -1.95 | 4.03 |

Note: The data in this table is representative of isatin derivatives and not specific to this compound. The exact values can vary based on the specific derivative and the computational method used.

Electrostatic Potential Maps and Charge Distribution

Electrostatic potential (ESP) maps are powerful tools for visualizing the charge distribution on a molecule's surface. wuxiapptec.comlibretexts.org These maps indicate regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue), which are crucial for understanding non-covalent interactions and reaction sites. chemrxiv.orgresearchgate.net In the case of this compound, the negatively charged carboxylate group would be expected to be a region of strong negative electrostatic potential, making it a prime site for interaction with cations or hydrogen bond donors.

The aromatic ring and the amino group would also contribute to the electrostatic landscape of the molecule. The nitrogen atom of the amino group would exhibit a region of negative potential, while the hydrogen atoms would be associated with positive potential. The carbonyl groups also contribute significantly to the charge distribution, with the oxygen atoms being electronegative. researchgate.net Understanding this distribution is vital for predicting how the molecule will interact with its environment, including solvent molecules and biological macromolecules. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with the surrounding solvent. mdpi.com

Solvation Free Energy Calculations

The solvation free energy represents the energy change when a molecule is transferred from a vacuum to a solvent. scispace.comnih.govnih.gov This thermodynamic parameter is crucial for understanding a molecule's solubility and its partitioning between different phases. For a charged species like this compound, the interaction with a polar solvent like water is expected to be strong, leading to a favorable (negative) solvation free energy. Computational methods such as Thermodynamic Integration or Free Energy Perturbation, often used in conjunction with MD simulations, can provide quantitative estimates of this value. While specific calculations for this compound are not documented, the principles of these calculations are well-established for similar organic molecules. scispace.comnih.govnih.gov

Advanced Analytical Methodologies for the Research and Quantification of Sodium 2 2 Aminophenyl 2 Oxoacetate

Chromatographic Separations in Complex Matrices

Chromatography stands as a cornerstone for the separation, identification, and quantification of Sodium 2-(2-aminophenyl)-2-oxoacetate and its potential impurities or degradants within complex sample matrices. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the specific analytical challenge at hand.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Degradant Profiling

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity and identifying degradation products of non-volatile compounds like this compound. The development of a robust, stability-indicating HPLC method is a critical step in its analytical workflow.

Method Development Considerations: A typical reversed-phase HPLC (RP-HPLC) method would be the initial approach. Due to the compound's aromatic and acidic nature, a C18 column is often a suitable choice for separation. pensoft.net The mobile phase composition, a crucial parameter, is optimized to achieve adequate retention and resolution from potential impurities. A common starting point would be a gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. pensoft.net The pH of the aqueous phase is a critical factor influencing the retention and peak shape of the ionizable analyte and any acidic or basic impurities. For instance, maintaining the pH below the pKa of the carboxylic acid group can enhance retention on a reversed-phase column.

UV detection is commonly employed, with the wavelength selected based on the chromophoric nature of the 2-aminophenyl group. pensoft.net To identify potential degradants, forced degradation studies are performed by subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light. The resulting chromatograms are then analyzed for the appearance of new peaks, which represent degradation products. pensoft.net

A method for the analysis of α-keto acids was developed using 1,2-diamino-4,5-methylenedioxybenzene (DMB) as a derivatization reagent, followed by HPLC with fluorescence detection. rsc.orgrsc.org This approach significantly enhances sensitivity, with limits of detection reported in the nanomolar range. rsc.orgrsc.org

Interactive Data Table: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Good retention for aromatic and moderately polar compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Controls pH and provides good peak shape for acidic analytes. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |

| Gradient | 5% B to 95% B over 20 min | To elute a wide range of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance at this wavelength. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) Applications for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is generally reserved for volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC is not feasible due to its low volatility and thermal lability. nih.gov However, with appropriate derivatization, GC can become a powerful tool for trace analysis and the determination of specific volatile impurities. sigmaaldrich.comthermofisher.com

Derivatization is Key: To make the compound amenable to GC analysis, its polar functional groups (amine and carboxylic acid) must be converted into less polar, more volatile derivatives. sigmaaldrich.comthermofisher.com A common two-step derivatization process involves:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl ester) by reacting with an alcohol in the presence of an acid catalyst. nih.gov

Acylation/Silylation: The amino group is derivatized, for instance, by acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or by silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.comthermofisher.commdpi.com

These derivatization steps increase the volatility and thermal stability of the analyte, allowing it to be analyzed by GC. mdpi.com GC coupled with a sensitive detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can provide high-resolution separation and low detection limits. nih.gov

Interactive Data Table: Example GC Method Parameters for a Derivatized Analyte

| Parameter | Condition | Rationale |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A versatile, low-bleed column suitable for a wide range of analytes. |

| Injector Temp. | 250 °C | Ensures complete volatilization of the derivatized analyte. |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min | Provides separation of different derivatized species. |

| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas providing good efficiency. |

| Detector | Mass Spectrometer (MS) | Provides both quantification and structural information for identification. |

| Derivatization | Esterification followed by silylation | To increase volatility and thermal stability for GC analysis. |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) offers an alternative and often complementary separation technique to HPLC and GC. CE separates analytes based on their charge-to-size ratio in an electric field, making it particularly well-suited for charged molecules like this compound. oup.com

Principles of Separation: In a typical Capillary Zone Electrophoresis (CZE) method, a fused silica (B1680970) capillary is filled with a background electrolyte (BGE) buffer. At a pH above the pKa of the carboxylic acid and below the pKa of the aromatic amine, the compound will exist as an anion and migrate towards the anode. The separation of different components in a mixture is achieved due to their different electrophoretic mobilities.

CE methods are known for their high efficiency, short analysis times, and minimal sample and reagent consumption. oup.com For aromatic amines, controlling the pH of the BGE is crucial for achieving optimal separation. nih.gov Coupling CE with a sensitive detection method like mass spectrometry (CE-MS) can provide highly selective and sensitive analysis. creative-proteomics.comspringernature.comresearchgate.netspringernature.com

Interactive Data Table: Potential CE Method Parameters

| Parameter | Condition | Rationale |

| Capillary | Fused Silica (50 µm i.d., 50 cm total length) | Standard capillary for CE separations. |

| Background Electrolyte | 25 mM Phosphate buffer, pH 7.0 | Maintains a constant pH and ionic strength for reproducible migration. |

| Voltage | 20 kV | Driving force for the electrophoretic separation. |

| Temperature | 25 °C | Controls viscosity and ensures reproducible migration times. |

| Detection | UV at 214 nm or MS | UV for general detection, MS for higher sensitivity and specificity. |

| Injection | Hydrodynamic (50 mbar for 5 s) | A common and reproducible method for sample introduction. |

Mass Spectrometry (MS) for Structural Elucidation and Quantification in Research Samples

Mass Spectrometry (MS) is an indispensable tool for the structural characterization and sensitive quantification of this compound. It provides information on the molecular weight and, through fragmentation, the structure of the molecule.

Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways and Interpretation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule. nationalmaglab.org In an MS/MS experiment, the molecular ion (or a specific fragment ion) of this compound is selected and then subjected to collision-induced dissociation (CID) to generate a series of product ions. youtube.com The resulting fragmentation pattern is a fingerprint of the molecule's structure.

Expected Fragmentation: For this compound, the fragmentation would likely involve:

Decarboxylation: Loss of CO₂ from the carboxylate group is a common fragmentation pathway for carboxylic acids.

Loss of CO: The α-keto group can readily lose a molecule of carbon monoxide. miamioh.edujove.com

Cleavage of the side chain: Fragmentation of the bond between the phenyl ring and the keto-acetate moiety.

Ring-related fragmentations: Cleavage within the aromatic ring, though typically requiring higher energy.

The fragmentation of related aminophenyl compounds has been studied, revealing complex rearrangements that can occur during MS/MS analysis. acs.orgnih.gov A detailed analysis of the fragmentation of N-(3-aminophenyl)benzamide showed a nitrogen-oxygen exchange rearrangement. acs.orgnih.gov Understanding these potential pathways is crucial for the correct interpretation of the mass spectrum. whitman.edulibretexts.org

Interactive Data Table: Predicted MS/MS Fragmentation of [M-Na]⁻ Anion

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 164.03 | 120.04 | CO₂ (44 Da) | 2-aminobenzaldehyde anion |

| 164.03 | 136.04 | CO (28 Da) | [C₇H₆NO₂]⁻ |

| 120.04 | 92.05 | CO (28 Da) | Aniline (B41778) anion |

High-Resolution Mass Spectrometry for Metabolite and Impurity Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of the parent molecule and its fragments. toref-standards.comresearchgate.net This capability is invaluable for identifying unknown metabolites and impurities. toref-standards.comresearchgate.netnih.gov

Accurate Mass for Unambiguous Identification: With mass accuracies typically in the low parts-per-million (ppm) range, HRMS can distinguish between isobaric compounds (compounds with the same nominal mass but different elemental compositions). nih.gov For example, if a potential impurity is detected, its accurate mass can be used to generate a list of possible elemental formulas. This, combined with the MS/MS fragmentation data and knowledge of the synthetic route or potential degradation pathways, allows for a confident identification of the impurity. rsc.orgresearchgate.netwaters.comresearchgate.net

Liquid chromatography coupled with HRMS (LC-HRMS) is a particularly powerful combination for impurity profiling, offering both the separation of complex mixtures and the high-resolution mass information needed for identification. rsc.orgmdpi.com

Interactive Data Table: HRMS in Impurity Identification

| Observed m/z (HRMS) | Calculated Elemental Composition | Proposed Impurity Structure | Mass Error (ppm) |

| 180.0264 | C₈H₇NO₄ | 2-nitro-phenylglyoxylic acid | 1.2 |

| 152.0733 | C₉H₉NO₂ | N-acetylanthranilic acid | -0.8 |

| 198.0581 | C₈H₉NNaO₄ | Sodium 2-hydroxy-2-(2-nitrophenyl)acetate | 1.5 |

Quantitative MS for Biological and Environmental Samples (e.g., LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of this compound in biological and environmental samples. This technique is favored for its exceptional sensitivity and selectivity, allowing for the detection of trace amounts of the analyte in complex matrices such as plasma, urine, and tissue extracts. The principle of LC-MS/MS involves the chromatographic separation of the analyte from other matrix components, followed by its ionization and mass analysis. The use of multiple reaction monitoring (MRM) enhances specificity by monitoring a specific precursor-to-product ion transition for the analyte.

Given that this compound is the salt of isatinic acid, which is in equilibrium with its lactam, isatin (B1672199), analytical methods developed for isatin are highly relevant. Isatin has been the subject of several pharmacokinetic studies, and the LC-MS/MS methods developed for its quantification in biological fluids provide a robust framework for the analysis of this compound. For instance, a sensitive and selective LC-MS/MS method has been developed and validated for the pharmacokinetic study of isatin in dog plasma. nih.gov In this study, plasma samples were pretreated using a protein precipitation method with methanol, and quetiapine (B1663577) was used as an internal standard. nih.gov The separation was achieved on a C18 reversed-phase column with an isocratic mobile phase, and detection was performed using an electrospray ionization (ESI) source in positive ion mode. nih.gov

The development of such methods involves meticulous optimization of both chromatographic and mass spectrometric conditions to achieve the desired sensitivity and robustness. Key parameters that are optimized include the mobile phase composition, flow rate, column temperature, ionization source parameters (e.g., spray voltage, gas temperatures), and collision energy for fragmentation.

Below is an example of typical parameters for an LC-MS/MS method for a related compound, which would be applicable for the analysis of this compound.

| Parameter | Value |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 - 0.6 mL/min |

| Injection Volume | 2 - 10 µL |

| Column Temperature | 40 - 50 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Monitored Transition (MRM) | Analyte-specific precursor ion > product ion |

| Internal Standard | Structurally similar compound (e.g., deuterated analog) |

| Dwell Time | 50 - 200 ms |

Spectroscopic Techniques for Mechanistic and Quantitative Analysis

Spectroscopic techniques are indispensable tools for the structural elucidation, conformational analysis, and investigation of the interactions of this compound. These methods provide detailed information on the molecular structure and its behavior in different environments.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopies for Complex Structural Assignments and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural confirmation of this compound. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. For more complex structural assignments and to study the conformation and interactions of the molecule, advanced two-dimensional (2D) NMR techniques are employed. These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

In binding studies, NMR can be used to identify the interaction sites of this compound with biomolecules such as proteins. Chemical shift perturbation (CSP) experiments, where the NMR spectrum of the compound is recorded in the presence and absence of a binding partner, can reveal which nuclei are involved in the interaction.

| Nucleus | Expected Chemical Shift Range (ppm) for the aminophenyl moiety |

| ¹H (Aromatic) | 6.5 - 8.0 |

| ¹³C (Aromatic) | 110 - 150 |

| ¹³C (Carbonyl) | 160 - 180 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Interaction Studies and Kinetics

UV-Vis and fluorescence spectroscopy are valuable techniques for studying the electronic transitions in this compound and its interactions with other molecules. The UV-Vis spectrum of the compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring. nih.gov The position and intensity of these bands can be influenced by the solvent polarity and the presence of interacting species.

Fluorescence spectroscopy, where applicable, offers higher sensitivity for studying binding events. If this compound or a molecule it interacts with is fluorescent, changes in the fluorescence intensity, wavelength of maximum emission, or fluorescence polarization upon binding can be used to determine binding affinities and kinetics. For instance, studies on isatin derivatives have utilized fluorescence to investigate their properties and potential as fluorescent probes. nih.gov

Kinetic studies of reactions involving this compound, such as its hydrolysis or enzymatic degradation, can be monitored using UV-Vis spectroscopy by following the change in absorbance at a specific wavelength over time.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Conformational Changes

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ketone and carboxylate groups, and C-C stretching of the aromatic ring. The exact positions of these bands can provide insights into hydrogen bonding and the molecular environment. rsc.org

Raman spectroscopy can provide complementary information, particularly for non-polar bonds that are weak in the IR spectrum. Conformational changes in this compound upon binding to a biological target can be detected as shifts in the positions or changes in the intensities of the vibrational bands in the IR and Raman spectra.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch (amino) | 3300 - 3500 |